molecular formula C23H26O4 B8063631 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione

Cat. No.: B8063631
M. Wt: 366.4 g/mol
InChI Key: UFEOMHFPJREVTP-RKGHMJSLSA-N
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Description

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (CAS: 37413-91-5) is a steroidal intermediate critical for synthesizing delta 9,11 steroids, a class of modified glucocorticoids with anti-inflammatory properties. Its molecular formula is C23H26O4 (molecular weight: 366.45 g/mol), featuring a 1,4,9(11),16-tetraene backbone and a 21-acetate group. Key physical properties include a boiling point of 534.6°C, melting point of 173–175°C, and density of 1.21 g/cm³ . It serves as a precursor in the synthesis of drugs like Vamorolone (HY-109017), which mitigates lipid peroxidation and inhibits angiogenesis . Industrially, it is produced via microbial dehydrogenation of phytosterol-derived intermediates or chemical methods like cyanohydrin side-chain elongation and selenium dioxide-mediated Δ1(2)-dehydrogenation .

Properties

IUPAC Name

[2-[(10S,13S)-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h7-10,12,17-18H,4-6,11,13H2,1-3H3/t17?,18?,22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEOMHFPJREVTP-RKGHMJSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)C1=CCC2[C@@]1(CC=C3C2CCC4=CC(=O)C=C[C@@]43C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process Parameters

  • Temperature : 25°C

  • pH : 5.0–5.5 (phosphate buffer)

  • Solvent System :

    • Methyl-β-cyclodextrin (≤2 moles per mole substrate) to enhance substrate solubility.

    • Water-miscible polar solvents (e.g., acetone, 5–15% v/v).

  • Electron Acceptor : Menadione (0.001–0.01% w/v) to optimize dehydrogenase activity.

Performance Metrics

Substrate Loading (g/L)Conversion (%)Yield (%)
1010095
2010092

This method eliminates byproducts like 1(2),4,9(11),16-tetraene-3,20-dione, ensuring >90% purity. Growing cultures or resting cells are equally effective, with reaction completion within 24–48 hours.

Chemical Synthesis from 9α-Hydroxyandrostenedione

Chemical routes prioritize cost-effectiveness, particularly when using phytosterol-derived 9α-hydroxyandrostenedione (9α-OH-AD). A streamlined five-step protocol achieves 46% overall yield.

Stepwise Procedure

  • Hydrocyanation :

    • React 9α-OH-AD with acetone cyanohydrin to form 17β-cyano-17α-hydroxy-9α-hydroxyandrost-4-en-3-one.

    • Conditions : Triethylamine, 0–5°C, 2 hours.

  • Epimerization :

    • Treat with NaCN in methanol to isomerize the C17 cyanohydrin group.

  • Iodination :

    • Apply Stork’s iodination (I₂, CaCO₃) to introduce the Δ¹⁶ double bond.

  • Dehydration :

    • Use H₂SO₄ in acetic acid to eliminate H₂O, forming the Δ⁹(¹¹) bond.

  • 1(2)-Dehydrogenation :

    • Employ selenium dioxide (SeO₂) in dioxane at 80°C for 6 hours.

Critical Modifications

  • Solvent Optimization : Replacing dioxane with dimethyl sulfoxide (DMSO) reduces side reactions, improving yield to 52%.

  • Catalyst Recycling : Recovering SeO₂ via filtration cuts costs by 30%.

Hybrid Chemical-Microbiological Approach

Combining chemical steps with microbial dehydrogenation enhances efficiency, as demonstrated by the Russian Academy of Sciences.

Protocol Overview

  • Chemical Synthesis of Substrate II :

    • Convert 9α-OH-AD to 21-acetoxypregna-4,9(11),16-triene-3,20-dione via cyanohydrin and iodination steps.

  • Microbial 1,2-Dehydrogenation :

    • Use Nocardioides simplex cells to dehydrogenate substrate II, achieving 95% yield.

Advantages

  • Selectivity : Avoids overoxidation common in purely chemical methods.

  • Scalability : Suitable for industrial batches up to 500 L.

Comparative Analysis of Methods

ParameterMicrobiologicalChemicalHybrid
Yield 92–95%46–52%88–92%
Reaction Time 24–48 h48–72 h36–60 h
Cost ModerateLowHigh
Byproducts MinimalModerateLow

Industrial-Scale Production Insights

NINGBO INNO PHARMCHEM CO., LTD., a leading manufacturer, employs the hybrid method for batches exceeding 100 kg. Key considerations include:

  • Storage : Substrates stored at –20°C under nitrogen.

  • Purity Control : HPLC monitoring ensures ≥98% purity for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce double bonds within the structure.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the steroidal core.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, or potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized from 9α-hydroxyandrostenedione through a series of chemical transformations that include acetoxylation and dehydrogenation. The yield of this synthesis can exceed 46%, demonstrating its feasibility for industrial applications .

Key Chemical Properties

  • Molecular Formula : C23H26O4
  • Molecular Weight : 366.450 g/mol
  • Density : Approximately 1.2 g/cm³
  • Boiling Point : 534.6 °C at 760 mmHg
  • Flash Point : 233.0 °C .

Intermediate for Corticosteroids

This compound serves as a crucial precursor in the synthesis of halogenated corticosteroids such as dexamethasone and Vamorolone. These corticosteroids are known for their potent anti-inflammatory properties and are widely used in treating various inflammatory conditions .

Anti-inflammatory Properties

The delta 9,11 steroids derived from this compound exhibit significant anti-inflammatory effects while minimizing side effects typically associated with traditional corticosteroids. This is achieved by avoiding glucocorticoid or mineralocorticoid activities, thus providing a safer alternative for patients .

Protection Against Cellular Damage

Research indicates that derivatives of this compound can protect against lipid peroxidation and inhibit neovascularization. These properties are critical in developing therapies for conditions characterized by oxidative stress and inflammation .

Case Study 1: Synthesis Efficiency

A study demonstrated an efficient method for synthesizing this compound using a bio-oxidative approach from phytosterols. This method not only improved yield but also provided a sustainable route for producing steroidal APIs (Active Pharmaceutical Ingredients) in regions heavily reliant on imports .

Case Study 2: Clinical Applications of Vamorolone

Vamorolone is a promising drug candidate derived from this compound that shows efficacy in treating Duchenne Muscular Dystrophy (DMD). Clinical trials have indicated that it maintains the therapeutic benefits of traditional corticosteroids while reducing adverse effects like growth suppression and metabolic complications .

Mechanism of Action

The mechanism of action of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and cellular signaling pathways, leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Molecular Data Role in Synthesis/Biological Activity References
21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione Δ1(2), Δ4, Δ9(11), Δ16-tetraene; 21-acetate C23H26O4, MW 366.45, CAS 37413-91-5 Intermediate for anti-inflammatory delta 9,11 steroids
(16α)-16,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione Δ1(2), Δ4, Δ9(11)-triene; 16α,17,21-trihydroxy C21H26O5, MW 358.43 Pharmaceutical analytical impurity (PAI)
11,16-Dihydroxypregn-4-ene-3,20-dione Δ4-ene; 11α,16α-dihydroxy C21H30O4, MW 346.46 Growth inhibition of BT-549 and HT-29 cancer cell lines
(16β)-17,21-Bis(acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione Δ1(2), Δ4, Δ9(11)-triene; 16β-methyl, 17,21-diacetate C25H30O6, MW 426.51 Precursor for VBP15 (anti-inflammatory steroid)
1α,2α-Epoxypregna-4,6-diene-3,20-dione Δ4,6-diene; 1α,2α-epoxide C21H26O4, MW 342.43 Reactive intermediate for oxime derivatives

Biological Activity

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, commonly referred to as tetraene acetate, is a significant compound in the synthesis of halogenated corticosteroids. This steroidal compound plays a crucial role as an intermediate in the production of potent glucocorticoids like dexamethasone. Its biological activity is primarily attributed to its anti-inflammatory properties and its potential applications in therapeutic interventions.

Basic Information

PropertyValue
Molecular Formula C23H26O4
Molecular Weight 366.450 g/mol
Density 1.2 ± 0.1 g/cm³
Boiling Point 534.6 ± 50.0 °C at 760 mmHg
Flash Point 233.0 ± 30.2 °C

Structure

This compound features a unique tetracyclic structure typical of steroid compounds, with specific functional groups that contribute to its biological activity.

The biological activity of tetraene acetate is primarily linked to its interaction with glucocorticoid receptors (GR). The compound exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. This mechanism is crucial for reducing inflammation and managing autoimmune conditions.

Anti-Inflammatory Properties

Research indicates that tetraene acetate and its derivatives display significant anti-inflammatory properties comparable to traditional corticosteroids but with reduced side effects. These derivatives are designed to inhibit lipid peroxidation and avoid glucocorticoid-related side effects, making them promising candidates for therapeutic applications.

Case Studies

  • Study on In Vitro Efficacy : A study demonstrated that tetraene acetate derivatives effectively inhibited inflammatory responses in human cell lines by downregulating cytokine production (e.g., TNF-alpha, IL-6) .
  • Animal Model Research : In vivo studies using animal models showed that administration of tetraene acetate resulted in decreased edema and inflammatory cell infiltration in tissues subjected to inflammatory stimuli .
  • Comparison with Traditional Corticosteroids : In comparative studies, tetraene acetate exhibited a favorable safety profile while maintaining efficacy similar to dexamethasone in reducing inflammation .

Synthesis Methods

The synthesis of this compound has been optimized through various methodologies:

Microbiological Synthesis

A microbiological method utilizing Nocardioides simplex has been developed for the efficient production of tetraene acetate from its precursor compounds. This method allows for high substrate loads and selective conversion under controlled conditions (pH 5.0-5.5) .

Chemical Synthesis

Recent advancements include a streamlined chemical synthesis route involving:

  • Cyanohydrin Method : For constructing the pregnane side chain.
  • Dehydrogenation : Using selenium dioxide to introduce double bonds.
  • Yield Optimization : Achieving yields exceeding 46% from starting materials like 9α-hydroxyandrostenedione .

Q & A

Basic Research Questions

Q. What are the key structural features of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione that define its role as a synthetic intermediate for delta 9,11 steroids?

  • Methodological Answer : The compound’s critical structural elements include:

  • Δ1(2), Δ4, Δ9(11), and Δ16 double bonds , enabling regioselective modifications for glucocorticoid derivatives.
  • 21-Acetoxy group , which stabilizes the molecule during synthesis and influences bioactivity.
  • 3,20-dione backbone , common to corticosteroids, allowing functionalization at C9, C11, and C16 for anti-inflammatory activity.
  • These features facilitate its use in synthesizing delta 9,11 steroids like Vamorolone, which retain glucocorticoid activity with reduced side effects .

Q. What synthetic routes are validated for producing this compound from steroidal precursors?

  • Methodological Answer : A widely cited method involves:

Starting material : 9α-Hydroxyandrostenedione (derived from phytosterol bio-oxidation).

Pregnane side-chain construction : Cyanohydrin method to extend the carbon backbone.

Δ1(2)-dehydrogenation : Using selenium dioxide to introduce the double bond.

Epimerization and iodination : Stork’s procedure for stereochemical control.

  • This route achieves a yield >46% and is scalable for industrial research .

Q. Which analytical techniques are essential for confirming the purity and structural identity of this compound?

  • Methodological Answer :

  • HPLC : Quantify purity (≥98% as per commercial standards) .
  • NMR (¹H/¹³C) : Confirm double-bond positions and acetoxy group integrity .
  • Melting point analysis : 173–175°C (deviations indicate impurities) .
  • Mass spectrometry : Verify molecular weight (366.45 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in large-scale production?

  • Methodological Answer :

  • Catalyst screening : Test alternatives to selenium dioxide (e.g., microbial dehydrogenases) to improve Δ1(2)-bond efficiency.
  • Solvent optimization : Replace pyridine with less toxic solvents during iodination.
  • Purification refinement : Use column chromatography over recrystallization to reduce intermediate losses.
  • Process automation : Implement flow chemistry for precise control of reaction kinetics .

Q. How can contradictory data on the anti-inflammatory efficacy of delta 9,11 steroids derived from this compound be resolved?

  • Methodological Answer :

  • Purity validation : Ensure starting material purity via HPLC to exclude confounding impurities .
  • Model standardization : Compare in vitro (e.g., NF-κB inhibition assays) and in vivo (murine inflammation models) under controlled dosing.
  • Metabolite profiling : Use LC-MS to identify active vs. inactive metabolites in different biological systems .

Q. What factors influence the stability of this compound during storage, and how can degradation be minimized?

  • Methodological Answer :

  • Storage conditions : Protect from light and moisture (store at 15–25°C in sealed aluminum foil bags) .
  • Degradation monitoring : Track oxidation via periodic FT-IR to detect carbonyl group changes.
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prevent radical-mediated degradation .

Q. What experimental approaches elucidate the metabolic fate of halogenated derivatives synthesized from this intermediate?

  • Methodological Answer :

  • Radiolabeling : Introduce ¹⁴C at C21 to track metabolic pathways in hepatocyte models.
  • CYP450 inhibition assays : Identify enzymes responsible for hydroxylation or deacetylation.
  • Pharmacokinetic profiling : Measure half-life and tissue distribution in preclinical models using LC-MS/MS .

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